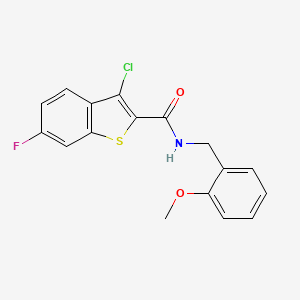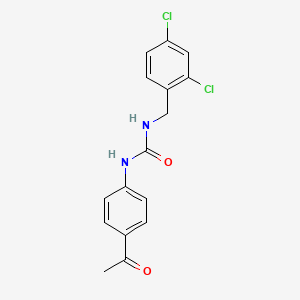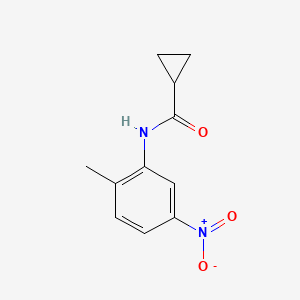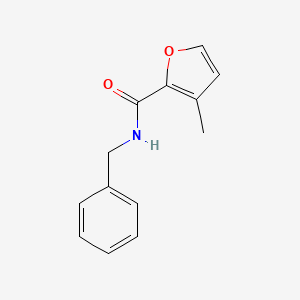
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves its selective antagonism of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters, including glutamate, which is the major excitatory neurotransmitter in the brain. By blocking the activity of mGluR5, this compound can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. This compound has also been shown to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has several advantages as a research tool, including its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has limited bioavailability, which can limit its effectiveness in some experimental paradigms.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide and its potential applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to more effective treatments for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in various physiological processes, including pain perception and addiction. Finally, the development of new experimental paradigms and animal models could help to further elucidate the mechanisms of action of this compound and other mGluR5 antagonists.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-(4-methoxyphenyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to give the desired product, which is further converted to the isoxazolecarboxamide derivative by reaction with hydroxylamine.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-3-pyridinyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of research, including neurobiology, psychiatry, and drug discovery. It has been shown to modulate the activity of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and addiction. This compound has also been investigated for its potential therapeutic effects in various pathological conditions, including autism spectrum disorders, Parkinson's disease, and drug addiction.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-13-6-4-11(5-7-13)14-9-15(22-19-14)16(20)18-12-3-2-8-17-10-12/h2-8,10,15H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGXSOZRDYRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)


![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)